molecular formula C11H9NO2 B12191658 (E)-N-hydroxy-1-(5-phenylfuran-2-yl)methanimine

(E)-N-hydroxy-1-(5-phenylfuran-2-yl)methanimine

Cat. No.: B12191658
M. Wt: 187.19 g/mol
InChI Key: GLCZLSZSLPOQPJ-XYOKQWHBSA-N
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Description

5-Phenyl-furan-2-carbaldehyde oxime: is an organic compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-furan-2-carbaldehyde oxime typically involves the reaction of 5-Phenyl-furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production methods for 5-Phenyl-furan-2-carbaldehyde oxime are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-furan-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed:

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxime derivatives.

Mechanism of Action

The mechanism of action of 5-Phenyl-furan-2-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Uniqueness: 5-Phenyl-furan-2-carbaldehyde oxime is unique due to the presence of a phenyl group attached to the furan ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for medicinal applications .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(NE)-N-[(5-phenylfuran-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H9NO2/c13-12-8-10-6-7-11(14-10)9-4-2-1-3-5-9/h1-8,13H/b12-8+

InChI Key

GLCZLSZSLPOQPJ-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=N/O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=NO

Origin of Product

United States

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